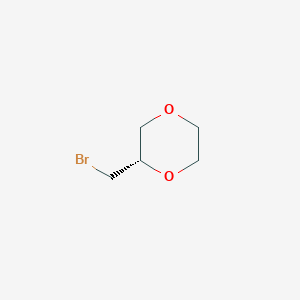

(S)-2-(Bromomethyl)-1,4-dioxane

Description

Context within Chiral Halogenated Heterocycles

Chiral halogenated heterocycles are a crucial class of compounds in organic chemistry. The incorporation of a halogen atom into a heterocyclic framework not only influences the molecule's physical and chemical properties but also provides a reactive handle for further synthetic transformations. researchgate.netmdpi.com Halogens, due to their electrophilicity and good leaving group ability, play a pivotal role in the activation and structural modification of organic compounds. mdpi.comresearchgate.net

The synthesis of chiral halogenated compounds through catalytic and enantioselective halogenation is an efficient pathway to access these valuable molecules, which can then be converted into more complex structures. researchgate.net The development of such methods has allowed for the control of not only point chirality but also axial chirality, demonstrating significant progress in the field of asymmetric catalysis. researchgate.net (S)-2-(Bromomethyl)-1,4-dioxane exemplifies the utility of this class of compounds, where the chiral center and the reactive bromine atom are strategically positioned within a stable heterocyclic scaffold.

Significance as a Chiral Building Block in Organic Synthesis

The primary significance of this compound lies in its role as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during a synthesis, transferring their stereochemical information to the final product. This strategy is fundamental to the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials.

The bromomethyl group in this compound is a key functional handle that allows for a variety of synthetic manipulations, most notably nucleophilic substitution reactions. cymitquimica.com This reactivity enables the introduction of a wide range of functionalities at the chiral center, leading to the synthesis of diverse and complex target molecules with a high degree of stereocontrol. The dioxane ring, being relatively stable, often serves as a protecting group or a conformational constraint within the larger molecular architecture. The development of synthetic routes utilizing chiral building blocks like this compound is a significant area of research, with a focus on optimizing reaction conditions for high yields and stereoselectivity. rsc.org

Overview of Research Trajectories for Dioxane and Bromomethyl Compounds

Research involving dioxane and bromomethyl compounds is multifaceted and spans various areas of chemistry.

Dioxane Compounds: The 1,4-dioxane (B91453) moiety is present in numerous compounds of interest. Research has focused on the synthesis of chiral ligands with a 1,4-dioxane backbone for applications in asymmetric catalysis, particularly in hydrogenation reactions. nih.gov These studies have shown that the dioxane framework can play a crucial role in stabilizing metal-ligand chelate conformations, leading to high enantioselectivities. nih.gov In a different context, 1,4-dioxane itself has been identified as a persistent environmental pollutant, leading to extensive research on its detection, remediation, and degradation. iheg.org.cnslenvironment.comresearchgate.netresearchgate.net

Bromomethyl Compounds: Bromomethyl-containing compounds are widely utilized as intermediates in organic synthesis. nih.gov The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making these compounds valuable for introducing new functional groups. nih.gov Research in this area focuses on developing new brominating agents and methods to address the hazardous nature of molecular bromine. nih.govsci-hub.se Furthermore, bromomethyl groups are integral to the synthesis of various heterocyclic compounds and are used in cross-coupling reactions to form new carbon-carbon bonds. nih.govresearchgate.net The synthesis of complex molecules often involves the use of bromomethylated intermediates, highlighting their continued importance in synthetic organic chemistry. google.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9BrO2 |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

(2S)-2-(bromomethyl)-1,4-dioxane |

InChI |

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1 |

InChI Key |

YTHQREFZXMNKRR-RXMQYKEDSA-N |

Isomeric SMILES |

C1CO[C@@H](CO1)CBr |

Canonical SMILES |

C1COC(CO1)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation of S 2 Bromomethyl 1,4 Dioxane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for (S)-2-(Bromomethyl)-1,4-dioxane involves the displacement of the bromide ion by a wide range of nucleophiles. This susceptibility to nucleophilic attack is due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and makes the methylene (B1212753) carbon an electrophilic center.

Alkylation Reactions with Carbon Nucleophiles

This compound can be used to introduce the dioxane moiety onto various carbon-based nucleophiles. For instance, it can react with carbanions, such as those derived from organometallic reagents or active methylene compounds, to form new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular skeletons.

Formation of Organometallic Reagents (e.g., Grignard Reagents) for C-C Bond Formation

The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding Grignard reagent. wikipedia.org However, a notable interaction occurs between Grignard reagents and 1,4-dioxane (B91453). The dioxane can react with the Grignard reagent (RMgX) to form diorganomagnesium compounds (R2Mg) and an insoluble coordination polymer, MgX2(dioxane)2. wikipedia.org This reaction, driven by the Schlenk equilibrium, can be a method to prepare R2Mg from RMgX. wikipedia.orgresearchgate.net The formation of Grignard reagents is often subject to an induction period, and activating agents like iodine or 1,2-dibromoethane (B42909) are commonly used to initiate the reaction. wikipedia.org

Reactions with Heteronucleophiles (e.g., Amines, Thiols, Alcohols)

This compound readily undergoes substitution reactions with various heteronucleophiles.

Amines: Primary and secondary amines can displace the bromide to form the corresponding secondary and tertiary amines, respectively. For example, alkylation of amines with bromomethyl-containing compounds is a common synthetic strategy. acs.org

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to yield thioethers.

Alcohols: While alcohols are weaker nucleophiles than amines or thiols, under basic conditions, the corresponding alkoxides can react to form ethers. msu.edu

These reactions are valuable for introducing the chiral 1,4-dioxane unit into molecules containing nitrogen, sulfur, or oxygen, which is a common strategy in the synthesis of biologically active compounds and functional materials.

Elimination Reactions to Form Unsaturated Dioxane Systems

Although less common than substitution reactions, this compound can undergo elimination reactions under the influence of a strong, non-nucleophilic base. This would result in the formation of an exocyclic double bond, yielding 2-methylene-1,4-dioxane. The regioselectivity of this elimination is dictated by the availability of protons on the carbon adjacent to the bromomethyl group.

Rearrangement Reactions Involving the Dioxane Ring or Bromomethyl Group

Rearrangement reactions involving the 1,4-dioxane ring system are not extensively documented for this compound itself. However, related structures can undergo rearrangements. For instance, the reaction of 3-aryl-1H-benzo[f]chromenes with N-bromosuccinimide in aqueous acetone (B3395972) leads to a ring contraction to form 2-aroyl-1,2-dihydronaphtho-[2,1-b]furans. bohrium.com Additionally, iodine-mediated rearrangement of certain camphor-derived diols in 1,4-dioxane can lead to complex tricyclic systems. semanticscholar.org These examples suggest that under specific conditions, the dioxane ring or its substituents could potentially undergo skeletal reorganizations.

Radical Reactions and Their Synthetic Utility

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. Radical reactions can be initiated by radical initiators like AIBN or by photolysis. soton.ac.uk The resulting 1,4-dioxanylmethyl radical can then participate in various synthetic transformations. While specific examples for this compound are not prevalent in the provided search results, analogous bromomethyl compounds undergo radical reactions. For instance, the reduction of organic halides can be achieved using radical-chain reactions catalyzed by thiols. ucl.ac.uk Furthermore, the reaction of atomic bromine with 1,4-dioxane has been studied and is proposed to proceed through an addition-elimination mechanism involving a radical intermediate. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as a valuable building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex molecules. The reactivity of the bromomethyl group makes it a suitable electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. nih.govd-nb.info It typically involves the reaction of an organoboron compound with an organic halide or triflate. researchgate.netyoutube.com While the classic Suzuki-Miyaura reaction often utilizes aryl or vinyl halides, the use of benzylic halides, such as this compound, has also been explored. The reaction mechanism generally involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The choice of solvent is crucial in palladium-catalyzed cross-coupling reactions as it can influence catalyst stability, solubility of reagents, and reaction rates. whiterose.ac.ukrsc.org Solvents like 1,4-dioxane are often employed due to their ability to dissolve a range of organic compounds and inorganic salts, and they can also play a direct role in the formation of the active catalyst. whiterose.ac.uk For instance, in some cases, 1,4-dioxane can participate in redox reactions to generate the active Pd(0) species. whiterose.ac.uk

Research has shown the successful Suzuki-Miyaura coupling of various arylboronic acids with bromomethyl-containing heterocycles, which are structurally related to this compound. nih.govd-nb.info These reactions often utilize palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a base such as K₃PO₄ or Na₂CO₃. researchgate.netnih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields of the desired coupled products. nih.gov

Below is a representative table illustrating typical conditions for Suzuki-Miyaura couplings involving benzylic bromides:

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | nih.gov |

| Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 50 | Good | nih.govacs.org |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 77-82 | nih.gov |

This table is illustrative and specific yields can vary depending on the substrates used.

Beyond palladium, other transition metals can be employed to catalyze cross-coupling reactions involving organic halides like this compound, leading to a broader range of molecular derivatives. These reactions expand the synthetic utility of this chiral building block.

For example, nickel-catalyzed cross-coupling reactions can be an effective alternative for C-H arylation. researchgate.net While specific examples involving this compound are not prevalent in the provided search results, the general principles of transition metal catalysis suggest its potential applicability in various coupling reactions. scholaris.ca

The Hiyama coupling, which utilizes organosilanes as the organometallic partner, is another valuable palladium-catalyzed C-C bond-forming reaction. mdpi.com This reaction often requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com The versatility of these methods allows for the introduction of diverse functional groups, creating a library of derivatives from a single chiral precursor.

The following table summarizes different types of transition metal-catalyzed reactions that could potentially be applied to this compound for diverse derivatizations:

| Coupling Reaction | Metal Catalyst | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Palladium | Organoboron | Mild conditions, high functional group tolerance. nih.govd-nb.info |

| Hiyama | Palladium | Organosilane | Requires fluoride activation, good for aryl and vinyl couplings. mdpi.com |

| Stille | Palladium | Organotin | Tolerates a wide range of functional groups. youtube.com |

| Negishi | Palladium or Nickel | Organozinc | High reactivity and stereospecificity. |

| Buchwald-Hartwig Amination | Palladium | Amine | Forms carbon-nitrogen bonds. nih.govacs.org |

Stereochemical Aspects and Conformational Analysis of S 2 Bromomethyl 1,4 Dioxane

Elucidation of Absolute Configuration and Enantiomeric Purity Assessment

The designation "(S)" in (S)-2-(bromomethyl)-1,4-dioxane specifies the absolute configuration at the chiral center, which is the carbon atom at position 2 of the dioxane ring, bonded to the bromomethyl group. The absolute configuration of such chiral molecules is often determined through methods like X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry. For instance, the synthesis of an enantiomerically pure compound from a chiral starting material of known configuration can establish its stereochemistry. researchgate.net

Assessing the enantiomeric purity, or the enantiomeric excess (ee), is critical to ensure that one enantiomer is present in a significantly higher amount than the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating and quantifying enantiomers. nih.gov This technique allows for the determination of the ratio of (S)- to (R)-enantiomers in a sample. Another approach involves the use of chiral derivatizing agents, such as Mosher's acid chloride, to convert the enantiomers into diastereomers, which can then be distinguished and quantified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The precision of these methods is crucial, with limits of detection and quantitation often reaching very low levels. nih.gov

Spectroscopic Characterization Techniques for Stereoisomers

Various spectroscopic techniques are indispensable for the characterization of stereoisomers like this compound.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and can also be sensitive to conformational changes. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. mdpi.com The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds. acs.org

UV-Visible Spectroscopy: While not inherently a chiral technique, UV-Visible spectroscopy can be used in conjunction with other methods, such as titration experiments in host-guest chemistry, to monitor changes upon complexation. researchgate.netmdpi.com

Table 1: Spectroscopic Data for a Representative Substituted Dioxane (Note: This is a representative table; specific data for this compound would require experimental measurement.)

| Technique | Key Observables | Information Gained |

| ¹H NMR | Chemical shifts (δ), Coupling constants (J) | Proton environment, Dihedral angles, Conformational preferences |

| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton, Presence of unique carbon environments |

| IR/Raman | Vibrational frequencies (cm⁻¹) | Functional groups, Molecular vibrations, Conformational isomers |

| CD | Differential absorbance (ΔA) | Chirality, Absolute configuration, Secondary structure |

| UV-Vis | Absorbance maxima (λmax) | Electronic transitions, Conjugated systems |

Conformational Preferences of the 1,4-Dioxane (B91453) Ring System

Chair, Half-Chair, and Twist-Boat Conformations in Substituted Dioxanes

The 1,4-dioxane ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable conformation is typically the chair form . acs.orgresearchgate.net Other higher-energy conformations include the twist-boat and the half-chair , which often act as transition states during ring inversion. acs.org Theoretical studies have shown that the chair conformation is the lowest in energy, followed by the twist-boat conformations. acs.orgresearchgate.net The energy barrier for ring inversion from a chair to a twist-boat conformation proceeds through a half-chair transition state. acs.org

Influence of the Bromomethyl Substituent on Ring Dynamics and Stability

The presence of a substituent, such as the bromomethyl group in this compound, significantly influences the conformational equilibrium of the dioxane ring. The substituent can occupy either an axial or an equatorial position in the chair conformation. The preference for one position over the other is governed by a combination of steric and electronic effects.

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. However, in substituted dioxanes, the anomeric effect can play a crucial role. koreascience.krechemcom.com The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring. echemcom.comasianpubs.org This preference is often explained by a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). asianpubs.org

For 2-substituted 1,4-dioxanes, computational studies have shown that an imidoyl amino group, for example, prefers an axial conformation, a preference attributed to the anomeric effect. koreascience.krsid.ir Therefore, for this compound, there will be an equilibrium between the conformer with the bromomethyl group in the axial position and the one with it in the equatorial position. The exact position of this equilibrium will depend on the balance between the steric bulk of the bromomethyl group and the stabilizing anomeric effect.

Chiral Recognition Phenomena in Host-Guest Systems Involving Bromoalkanes

Chiral recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. This phenomenon is fundamental in many biological processes and has significant applications in areas like enantioselective separation and catalysis. researchgate.netacs.org

Bromoalkanes, including derivatives like this compound, can act as guest molecules in host-guest systems. The host molecules are often macrocyclic compounds with chiral cavities, such as cyclodextrins, calixarenes, or pillararenes. researchgate.netresearchgate.net The selective binding is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions, between the host and the guest.

Computational studies on 2-bromoalkane/urea (B33335) inclusion compounds have shown that the chiral tunnel structure of the urea host can exhibit a preference for one enantiomer of the bromoalkane guest. rsc.org This preference can be influenced by the conformation of the guest molecule. For example, within a specific urea host structure, the R enantiomer of a 2-bromoalkane was found to be preferred over the S enantiomer. rsc.org

The development of chiral macrocycles is an active area of research, with the goal of creating hosts that exhibit high enantioselective recognition for various guest molecules, including bromoalkanes. mdpi.comacs.org These systems can be studied using techniques like UV-vis and circular dichroism spectroscopy to determine the binding affinities and the degree of enantioselectivity. mdpi.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Organic Molecules

The inherent reactivity of the bromomethyl group, coupled with the chiral 1,4-dioxane (B91453) scaffold, allows for the stereocontrolled introduction of a C2 synthon in various synthetic transformations. This has proven invaluable in the assembly of a diverse range of complex organic molecules.

Preparation of α,β-Unsaturated Aldehydes and 1,4-Dialdehyde Monoacetals

(S)-2-(Bromomethyl)-1,4-dioxane serves as a key starting material in the synthesis of α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals. lookchem.com These moieties are important functional groups found in numerous natural products and are valuable intermediates in organic synthesis. The bromoacetaldehyde (B98955) ethylene (B1197577) acetal (B89532), a related compound, is also widely used for this purpose. The synthesis of α,β-unsaturated aldehydes can be achieved through various methods, including one-pot ruthenium-catalyzed hydrogen-transfer strategies and reactions involving alkynes and aldehydes over solid catalysts. nih.govrsc.org The preparation of 1,4-dialdehyde monoacetals can be accomplished through a two-step process involving the formation of a dialdehyde (B1249045) bisacetal intermediate. google.com

Construction of Acyclic Nucleosides and Analogs

In the field of medicinal chemistry, this compound and its analogs are instrumental in the construction of acyclic nucleosides. nih.gov These modified nucleosides are of great interest due to their potential antiviral and anticancer properties. A highly efficient three-component reaction involving an N-heterocycle (such as a purine (B94841) nucleobase), an acetal like 2-bromomethyl-1,3-dioxolane (B1266232), and an anhydride (B1165640) (commonly acetic anhydride) allows for the synthesis of acylated acyclic nucleosides with a branched hemiaminal ether moiety. nih.gov This methodology has been shown to be effective for a variety of purine analogs, yielding the desired products in good to moderate yields. nih.gov For instance, the reaction of 6-chloropurine (B14466) with 2-bromomethyl-1,3-dioxolane and acetic anhydride provides the corresponding acylated acyclonucleoside in high yield. nih.gov

Notably, the use of chiral anhydrides, such as (S,S)-2-(6-methoxynaphthalene-2-yl)propionic anhydride (Naproxen anhydride), has been explored in this multi-component reaction, opening avenues for the synthesis of chiral acyclic nucleoside analogs. nih.gov

Precursor for 1,4-Benzoxazepine (B8686809) (BZO) Compounds

This compound can serve as a precursor for the synthesis of 1,4-benzoxazepines (BZOs), a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. researchgate.net The synthesis of the 1,4-benzoxazepine core often involves the intramolecular cyclization of a suitable precursor. For example, enantioenriched 1,4-benzoxazepines can be synthesized via the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes. nih.govacs.org This reaction proceeds with high yields and enantioselectivities using specific chiral phosphoric acid catalysts. nih.govacs.org

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of a wide array of other heterocyclic scaffolds. nih.govrsc.orgumich.edu Its ability to act as an electrophile in substitution and coupling reactions makes it a valuable tool for constructing complex ring systems. For instance, it can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize 2-(bromomethyl)-5-aryl-thiophenes. nih.gov Furthermore, derivatives of this compound can be employed in tandem addition and ring-forming reactions to create diverse heterocyclic arrays. nih.gov The use of 1,4-dioxane as a solvent is also common in many of these synthetic transformations, including the synthesis of carbazole (B46965) derivatives and ferroceno-annulated isoquinolines. rsc.orgrsc.org

Development of Chiral Ligands and Catalysts from this compound Derivatives

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and catalysts. Chiral ligands with a 1,4-dioxane backbone have been synthesized from tartrates and have shown high efficiency in asymmetric hydrogenation reactions. nih.gov Rhodium(I) complexes of these ligands are effective catalysts for the asymmetric hydrogenation of β-substituted enamides, yielding chiral amines with excellent enantioselectivity (94->99% ee). nih.gov The 1,4-dioxane backbone is believed to play a crucial role in stabilizing the metal-ligand chelate conformation, leading to high levels of stereocontrol. nih.gov

Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds

The utility of this compound and its derivatives as intermediates in the total synthesis of natural products and other bioactive compounds is a testament to their synthetic importance. dokumen.pub For instance, the total synthesis of Aiphanol, a natural product with a 1,4-dioxane bridge and potent inhibitory activity against COX-1 and -2 enzymes, highlights the application of such building blocks. dokumen.pub Furthermore, the Wittig reaction, a fundamental tool in organic synthesis, has been employed in the total synthesis of numerous natural products, where fragments derived from compounds like this compound could potentially be incorporated. unigoa.ac.in

| Compound Name | CAS Number | Molecular Formula | Application Area |

| This compound | 2287191-39-1 | C5H9BrO2 | Chiral Building Block, Organic Synthesis |

| 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | C4H7BrO2 | Synthesis of Aldehydes and Nucleosides |

| 6-Chloropurine | 87-42-3 | C5H3ClN4 | Acyclic Nucleoside Synthesis |

| (S,S)-2-(6-Methoxynaphthalene-2-yl)propionic anhydride | Not Available | C28H26O5 | Chiral Reagent in Asymmetric Synthesis |

| 1,4-Benzoxazepine | 5570-53-6 | C9H9NO | Heterocyclic Scaffold |

| 2-Bromomethyl-1,3-dioxane | 5695-63-6 | C5H9BrO2 | Organic Synthesis Intermediate |

| Aiphanol | Not Available | C21H20O5 | Natural Product with Biological Activity |

Contribution to the Design and Synthesis of Functional Materials

The distinct structural features of this compound, particularly its chirality and the presence of a reactive C-Br bond, allow for its integration into larger molecular frameworks, leading to materials with tailored properties. These applications primarily fall into two main categories: the creation of novel polymers and the development of complex supramolecular structures.

While direct radical ring-opening polymerization (rROP) of this compound itself is not extensively documented, its structural motifs are relevant to the synthesis of monomers designed for such polymerizations. The 1,4-dioxane ring system is a key feature in certain cyclic ketene (B1206846) acetals and other monomers that can undergo rROP to introduce ester or ether linkages into the polymer backbone. This method is particularly valuable for creating biodegradable and functional polymers.

The general principle of radical ring-opening polymerization involves the generation of a radical that, instead of directly propagating through a double bond, induces the opening of a cyclic monomer. This process can lead to the formation of polymers with structures that are not accessible through conventional chain-growth polymerization. For instance, the synthesis of a related compound, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, serves as a precursor to a monomer used in radical ring-opening polymerization. This highlights the potential utility of bromo-functionalized cyclic ethers in creating monomers for advanced polymer synthesis.

The table below illustrates a hypothetical scenario for the properties of a polymer derived from a monomer synthesized using this compound, based on typical data for polymers created via radical ring-opening polymerization.

| Property | Value |

| Monomer | Hypothetical monomer derived from this compound |

| Polymerization Method | Radical Ring-Opening Polymerization (rROP) |

| Resulting Polymer | Chiral Polyester-ether |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Dispersity (Đ) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | 40 - 80 °C |

| Potential Applications | Drug delivery, biodegradable plastics, chiral stationary phases |

The bromomethyl group can be readily converted into other functional groups, such as azides, amines, or thiols, which can then participate in the self-assembly process. For example, after conversion to a suitable derivative, the chiral dioxane unit could be incorporated into macrocycles, rotaxanes, or catenanes. These complex architectures have applications in molecular sensing, catalysis, and the development of molecular machines.

The following table presents potential supramolecular systems that could be synthesized using derivatives of this compound, highlighting the versatility of this building block.

| Supramolecular System | Synthetic Strategy | Key Interactions | Potential Application |

| Chiral Macrocycle | Cyclization of a difunctionalized this compound derivative | Hydrogen bonding, π-π stacking | Enantioselective recognition of small molecules |

| Host-Guest Complex | Incorporation into a larger host molecule (e.g., a cyclodextrin (B1172386) derivative) | Hydrophobic interactions, dipole-dipole interactions | Controlled release of guest molecules |

| Metal-Organic Framework (MOF) | Use as a chiral ligand for metal ions | Coordination bonds | Asymmetric catalysis, chiral separations |

This table outlines potential applications and is based on established principles of supramolecular chemistry, as specific examples involving this compound are not widely reported.

Computational and Theoretical Studies on S 2 Bromomethyl 1,4 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For (S)-2-(bromomethyl)-1,4-dioxane, these methods can provide a detailed picture of its bonding, spectroscopic characteristics, and reactivity.

The electronic structure of this compound is defined by the interplay of the saturated 1,4-dioxane (B91453) ring and the electron-withdrawing bromomethyl substituent. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools to investigate these features.

NBO analysis of substituted dioxanes has been used to explore stereoelectronic effects, such as the anomeric effect, which involves the interaction between lone pairs of the ring oxygen atoms and the antibonding orbital of the C-Br bond. nih.govechemcom.com This interaction can influence the conformational preference of the bromomethyl group. For instance, in related 2-substituted 1,4-dioxanes, the anomeric effect is a key factor in determining whether the substituent prefers an axial or equatorial position. researchgate.net

Table 1: Illustrative NBO Analysis Data for 1,4-Dioxane Conformers (Based on related studies)

This table presents hypothetical data for this compound based on findings for other substituted dioxanes. The values are for illustrative purposes to demonstrate the type of information gained from NBO analysis.

| Interaction Type | Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) - Axial Conformer | E(2) (kcal/mol) - Equatorial Conformer |

| Anomeric | O1 Lone Pair | σ(C2-Br) | 2.5 | 0.5 |

| Hyperconjugation | σ(C2-H) | σ(C3-O4) | 1.8 | 2.1 |

| Steric Repulsion | Br Lone Pair | O1 Lone Pair | High | Low |

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural characterization of molecules.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are invaluable. For this compound, DFT calculations could predict the 1H and 13C chemical shifts. The chemical environment of the protons and carbons in the dioxane ring and the bromomethyl group would be distinguishable. For example, the protons on the carbon bearing the bromomethyl group would be expected to have a different chemical shift compared to the other ring protons. While experimental NMR data for the parent 1,4-dioxane shows a single peak due to the high symmetry, the substitution in this compound would lead to a more complex spectrum. docbrown.info

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. For this compound, characteristic vibrational modes would include C-O-C stretching of the dioxane ring, C-H stretching of the alkyl groups, and the C-Br stretching of the bromomethyl group.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it is expected to be active in Circular Dichroism (CD) spectroscopy. Theoretical predictions of the CD spectrum are crucial for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light. nih.gov

Quantum chemical calculations are essential for studying the mechanisms of chemical reactions. For this compound, this could involve nucleophilic substitution reactions at the bromomethyl group or reactions involving the dioxane ring.

Theoretical studies on the degradation of 1,4-dioxane by hydroxyl radicals have identified pathways for hydrogen abstraction and subsequent ring-opening. researchgate.net Similar methodologies could be applied to this compound to explore its reactivity. Computational chemists can map the potential energy surface of a reaction, locating the transition state structures that connect reactants to products. The energy of these transition states determines the activation energy and, consequently, the reaction rate. For example, the reaction of this compound with a nucleophile would proceed through a transition state where the new bond is forming and the C-Br bond is breaking.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and the influence of the surrounding environment.

The 1,4-dioxane ring is not planar and exists predominantly in a chair conformation. acs.org However, it can also adopt other conformations, such as twist-boat forms. researchgate.net The presence of the bromomethyl substituent at the C2 position in this compound introduces the possibility of axial and equatorial conformers for the chair form.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. These simulations can reveal the flexibility of the dioxane ring and the rotational freedom of the bromomethyl group. Studies on related substituted 1,3-dioxanes have successfully used these methods to understand conformational equilibria. researchgate.netnih.gov The relative energies of the axial and equatorial conformers will be determined by a balance of steric and stereoelectronic effects.

Table 2: Calculated Relative Energies of 1,4-Dioxane Conformers (Based on published data for the parent molecule)

This table shows data for the parent 1,4-dioxane to illustrate the energy differences between conformers. The presence of a substituent would alter these values.

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 5.8 |

| Boat | 7.5 |

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited to investigate these solvent effects.

For this compound, simulations in different solvents (e.g., water, methanol, chloroform) can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences its properties. For instance, polar solvents may stabilize one conformer over another due to differences in their dipole moments. nih.gov Theoretical studies on the conformational equilibrium of 1,4-dioxane in the gas phase, neat liquid, and in aqueous solution have shown that the solvent can influence the population of different conformers. researchgate.net Similarly, MD simulations can be used to study the effect of solvent on reaction rates by calculating the potential of mean force along a reaction coordinate.

Theoretical Studies of Stereoselectivity in Reactions Involving this compound

Theoretical studies on the stereoselectivity of reactions involving this compound primarily focus on nucleophilic substitution reactions (S_N2), given the presence of a primary bromide. Computational chemistry provides powerful tools to model these reactions and predict their stereochemical outcomes.

The stereospecificity of S_N2 reactions is a well-established principle, leading to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. pressbooks.pub In the case of this compound, a nucleophilic attack on the brominated carbon is expected to proceed via a backside attack, where the nucleophile approaches from the side opposite to the bromine atom. pressbooks.pub This leads to the formation of a product with the (R) configuration.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the transition state of such S_N2 reactions. nih.govmdpi.com By calculating the energy profile of the reaction pathway, chemists can confirm that the backside attack is energetically favored over a frontside attack, thus rationalizing the observed stereoselectivity. The geometry of the transition state is a key focus, showing a pentacoordinate carbon atom with the nucleophile and the leaving group (bromide) in apical positions. pressbooks.pub

Molecular Orbital (MO) theory further explains the preference for backside attack. The highest occupied molecular orbital (HOMO) of the nucleophile interacts with the lowest unoccupied molecular orbital (LUMO) of the electrophile, which is the antibonding orbital (σ) of the C-Br bond. chemistrysteps.com The geometry of this σ orbital dictates that the most effective overlap with the nucleophile's HOMO occurs during a backside approach. wikipedia.org

While direct computational studies on this compound are not extensively published, the principles derived from studies on similar chiral electrophiles and bromo-organic compounds are directly applicable. nih.govmdpi.comchemistrysteps.com These studies consistently show that the S_N2 mechanism proceeds with high stereospecificity, and computational models can accurately predict this outcome.

Derivation of Structure-Reactivity Relationships based on Computational Models

Computational models are instrumental in deriving structure-reactivity relationships for compounds like this compound. These relationships help in understanding how the structural features of the molecule influence its chemical reactivity.

Conformational Analysis:

Electronic Properties and Reactivity Descriptors:

DFT calculations can provide a wealth of information about the electronic properties of this compound, which are directly related to its reactivity. bohrium.com Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the LUMO is indicative of the electrophilicity of the molecule. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. The distribution of the LUMO on the molecule can pinpoint the most electrophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the area around the carbon atom attached to the bromine would exhibit a positive potential, indicating it as the site for nucleophilic attack.

Conceptual DFT Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to quantify the reactivity of the molecule. mdpi.com

By systematically modifying the structure of the dioxane ring or the substituents and calculating these descriptors, a Quantitative Structure-Activity Relationship (QSAR) can be developed. europa.eu This allows for the prediction of the reactivity of related compounds without the need for experimental synthesis and testing.

Modeling Reaction Barriers:

Computational chemistry can be used to calculate the activation energy (energy barrier) for reactions involving this compound. researchgate.net By comparing the activation energies for its reaction with a series of nucleophiles, a quantitative relationship between the nucleophile's properties and the reaction rate can be established. Similarly, the effect of different substituents on the dioxane ring on the activation energy can be modeled to understand their electronic and steric influence on reactivity.

While specific, detailed research findings on the computational modeling of this compound are limited in publicly available literature, the established methodologies of computational organic chemistry provide a robust framework for understanding and predicting its behavior in chemical reactions. The principles of stereoelectronics and the application of DFT and other computational methods to similar chiral molecules offer a clear picture of how such studies would be conducted and the types of insights they would provide. chiralpedia.comnih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.